molecular formula C12H16O2 B1298288 1-(4-Isopropoxyphenyl)propan-2-one CAS No. 84023-37-0

1-(4-Isopropoxyphenyl)propan-2-one

Cat. No.: B1298288
CAS No.: 84023-37-0
M. Wt: 192.25 g/mol
InChI Key: HBMPUJYWIFQALP-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)propan-2-one is a ketonic aromatic compound featuring a propan-2-one backbone substituted with a 4-isopropoxyphenyl group. These analogs are frequently synthesized via palladium-catalyzed reactions, domino α-arylation, or microwave-assisted methods .

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)14-12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMPUJYWIFQALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358846
Record name 1-(4-isopropoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84023-37-0
Record name 1-(4-isopropoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of 4-isopropoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the desired ketone. Another method includes the Friedel-Crafts acylation of 4-isopropoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride .

Industrial Production Methods: Industrial production of 1-(4-Isopropoxyphenyl)propan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Isopropoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences electronic, steric, and solubility properties:

Compound Name Substituent Ketone Position Key Properties Reference
1-(4-Isopropoxyphenyl)propan-2-one 4-isopropoxy Propan-2-one Expected higher lipophilicity due to isopropoxy; may enhance membrane permeability.
1-(4-Hydroxyphenyl)propan-2-one 4-hydroxy Propan-2-one Polar due to phenolic -OH; prone to conjugation (e.g., glucuronidation) .
1-(4-Methoxyphenyl)propan-2-one 4-methoxy Propan-2-one Moderate lipophilicity; methoxy group may undergo O-demethylation in vivo .
1-(4-Chlorophenyl)propan-1-one 4-chloro Propan-1-one Increased electron-withdrawing effect; altered geometry vs. propan-2-one derivatives .
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-ethyl, 2-methyl Propan-1-one Steric hindrance from ethyl and methyl groups; likely lower solubility .

Key Observations :

  • Lipophilicity : Isopropoxy > methoxy > hydroxy. This trend impacts bioavailability and metabolic pathways.
  • Metabolism : Methoxy groups (e.g., in 1-(4-methoxyphenyl)propan-2-one) undergo O-demethylation to yield pharmacologically active metabolites . Isopropoxy groups may follow different metabolic routes, such as oxidation or hydrolysis.

Comparison :

  • Isopropoxy-substituted compounds may require protective groups during synthesis to prevent ether cleavage.
  • Microwave methods improve reaction efficiency and yields compared to traditional heating .

Hypothesis for 1-(4-Isopropoxyphenyl)propan-2-one :

Spectral and Analytical Data

  • NMR Shifts: 1-(4-Methoxyphenyl)propan-2-one: Aromatic protons resonate at δ 6.8–7.3 ppm; ketone carbonyl at ~208 ppm in $^{13}\text{C}$ NMR . 1-(4-Hydroxyphenyl)propan-2-one: Phenolic -OH proton appears at δ 5.5–6.0 ppm (exchangeable) .
  • Predicted Data for 1-(4-Isopropoxyphenyl)propan-2-one :
    • Aromatic protons downfield-shifted due to electron-donating isopropoxy.
    • Carbonyl signal similar to other propan-2-one derivatives (~210 ppm).

Biological Activity

1-(4-Isopropoxyphenyl)propan-2-one, also known as 4-isopropoxyacetophenone, is a compound with the molecular formula C12H16O2C_{12}H_{16}O_2 and a molecular weight of approximately 192.26 g/mol. It features a ketone functional group linked to a para-substituted isopropoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The structure of 1-(4-Isopropoxyphenyl)propan-2-one consists of:

  • A ketone group (C=O) which is known for its reactivity in various organic synthesis reactions.
  • An isopropoxy group , which influences the electronic properties of the carbonyl carbon, potentially affecting its biological interactions.

Biological Activity Overview

Research on the biological activity of 1-(4-Isopropoxyphenyl)propan-2-one is limited; however, several studies suggest its potential roles in various biological systems:

1. Interaction with Biological Targets

  • The compound may interact with enzymes and receptors, influencing biochemical pathways. Understanding these interactions is crucial for exploring therapeutic applications or assessing toxicological profiles.

2. Antimicrobial Potential

  • Preliminary studies indicate that compounds structurally related to 1-(4-Isopropoxyphenyl)propan-2-one exhibit antimicrobial properties. For instance, derivatives with similar phenolic structures have shown activity against various pathogens, suggesting that this compound may also possess such properties.

Synthesis and Reactivity

1-(4-Isopropoxyphenyl)propan-2-one can be synthesized through several methods, including:

  • Oxidation reactions leading to nitroso or nitro derivatives.
  • Reduction processes yielding amine derivatives.
  • Substitution reactions that can form halogenated or nitrated products.

These synthetic routes allow for variations in yield and purity based on the reaction conditions and reagents used.

Case Studies and Research Findings

While specific case studies on 1-(4-Isopropoxyphenyl)propan-2-one are scarce, related research provides insights into its potential applications:

StudyFindings
Leung et al. (2020)Investigated compounds with similar structures that showed selective activity against Chlamydia species, highlighting the importance of structural modifications in enhancing biological activity .
Antimicrobial Activity StudiesRelated compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating that structural features significantly affect efficacy .

The mechanism by which 1-(4-Isopropoxyphenyl)propan-2-one exerts its biological effects likely involves:

  • Formation of hydrogen bonds with biomolecules due to the presence of the phenolic moiety.
  • Influence on enzyme activity through competitive inhibition or allosteric modulation, although specific mechanisms remain to be elucidated.

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